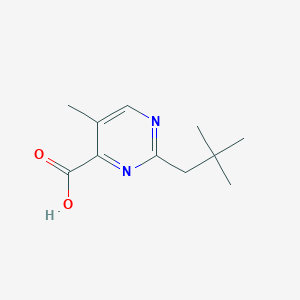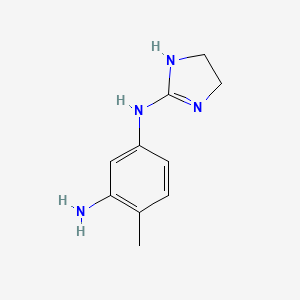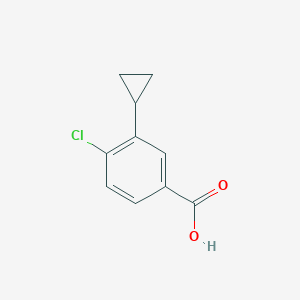
2-Cyclobutylcyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylcyclopropan-1-amine hydrochloride is a chemical compound that features a cyclobutyl group attached to a cyclopropane ring, with an amine group and hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylcyclopropan-1-amine hydrochloride typically involves the formation of the cyclopropane ring followed by the introduction of the cyclobutyl group and the amine functionality. One common method involves the reaction of cyclopropylamine with cyclobutyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted cyclopropane derivatives.
Scientific Research Applications
2-Cyclobutylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclobutylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Cyclobutylcyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the cyclobutyl group, making it less sterically hindered and potentially less selective in its interactions.
Cyclobutylamine: Lacks the cyclopropane ring, which may affect its reactivity and binding properties.
Cyclopropylcyclobutylamine: Similar structure but without the hydrochloride salt, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the cyclopropane ring and cyclobutyl group, providing a distinct set of chemical and physical properties that can be leveraged in various research applications.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
2-cyclobutylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-6(7)5-2-1-3-5;/h5-7H,1-4,8H2;1H |
InChI Key |
PMFQJTKNCKPOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




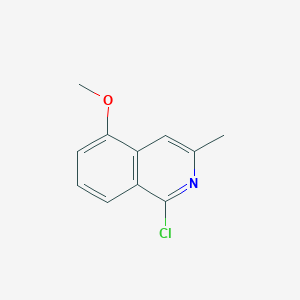

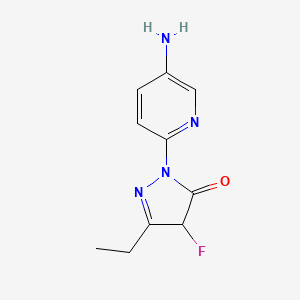
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
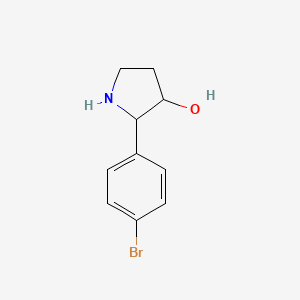
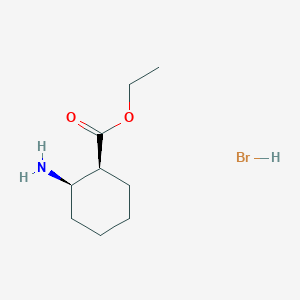
methanol](/img/structure/B13204909.png)

